molecular formula C15H15N3O3S2 B13577714 4-[2-(1H-1,3-benzodiazol-2-ylsulfanyl)ethoxy]benzene-1-sulfonamide

4-[2-(1H-1,3-benzodiazol-2-ylsulfanyl)ethoxy]benzene-1-sulfonamide

Cat. No.: B13577714
M. Wt: 349.4 g/mol
InChI Key: CMJIORGPLLPOGD-UHFFFAOYSA-N
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Description

4-[2-(1H-1,3-benzodiazol-2-ylsulfanyl)ethoxy]benzene-1-sulfonamide is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazole is a heterocyclic aromatic organic compound that is structurally related to imidazole and benzene. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

The synthesis of 4-[2-(1H-1,3-benzodiazol-2-ylsulfanyl)ethoxy]benzene-1-sulfonamide involves several steps. One common synthetic route includes the reaction of 2-mercaptobenzimidazole with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then reacted with 2-bromoethanol to yield the final product .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

4-[2-(1H-1,3-benzodiazol-2-ylsulfanyl)ethoxy]benzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thiol or amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles such as amines or alcohols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and ethanol, as well as catalysts like palladium on carbon or platinum oxide. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-[2-(1H-1,3-benzodiazol-2-ylsulfanyl)ethoxy]benzene-1-sulfonamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-[2-(1H-1,3-benzodiazol-2-ylsulfanyl)ethoxy]benzene-1-sulfonamide involves its interaction with specific molecular targets. In biological systems, the compound can bind to enzymes or receptors, inhibiting their activity and leading to various physiological effects. The molecular pathways involved may include inhibition of DNA synthesis, disruption of cell membrane integrity, or interference with signal transduction pathways .

Comparison with Similar Compounds

4-[2-(1H-1,3-benzodiazol-2-ylsulfanyl)ethoxy]benzene-1-sulfonamide can be compared with other benzimidazole derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical reactivity and biological activity.

Properties

Molecular Formula

C15H15N3O3S2

Molecular Weight

349.4 g/mol

IUPAC Name

4-[2-(1H-benzimidazol-2-ylsulfanyl)ethoxy]benzenesulfonamide

InChI

InChI=1S/C15H15N3O3S2/c16-23(19,20)12-7-5-11(6-8-12)21-9-10-22-15-17-13-3-1-2-4-14(13)18-15/h1-8H,9-10H2,(H,17,18)(H2,16,19,20)

InChI Key

CMJIORGPLLPOGD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)SCCOC3=CC=C(C=C3)S(=O)(=O)N

Origin of Product

United States

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